molecular formula C20H33ClN2O3 B14414949 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride CAS No. 80171-83-1

2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride

Cat. No.: B14414949
CAS No.: 80171-83-1
M. Wt: 384.9 g/mol
InChI Key: CIGRHTIBLDYHCH-UHFFFAOYSA-N
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Description

2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a hexahydro-1H-azepin-1-yl group, an ethyl linker, and a butoxymethyl carbanilate moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride typically involves multiple steps, starting with the preparation of the hexahydro-1H-azepin-1-yl group. This can be achieved through the hydrogenation of azepine derivatives under high pressure and temperature conditions. The ethyl linker is then introduced via alkylation reactions, followed by the attachment of the butoxymethyl carbanilate moiety through esterification or carbamate formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation reactors for the initial preparation of the hexahydro-1H-azepin-1-yl group. Continuous flow reactors can be used for subsequent alkylation and esterification steps to ensure high yield and purity. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like hydroxide ions can replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), other nucleophiles

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of saturated compounds

    Substitution: Formation of hydroxylated derivatives

Scientific Research Applications

2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride involves its interaction with specific molecular targets. The hexahydro-1H-azepin-1-yl group can interact with enzyme active sites, while the butoxymethyl carbanilate moiety can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Hexahydro-1H-azepin-1-yl)-3-(2-methoxycarbonyl)phenylurea
  • 2-Propenoic acid, 2-(hexahydro-1H-azepin-1-yl)ethyl ester

Uniqueness

2-(Hexahydro-1H-azepin-1-yl)ethyl o-(butoxymethyl)carbanilate hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial use.

Properties

CAS No.

80171-83-1

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-[2-(butoxymethyl)phenyl]carbamate;chloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-2-3-15-24-17-18-10-6-7-11-19(18)21-20(23)25-16-14-22-12-8-4-5-9-13-22;/h6-7,10-11H,2-5,8-9,12-17H2,1H3,(H,21,23);1H

InChI Key

CIGRHTIBLDYHCH-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

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